rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one
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Overview
Description
rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one: is a chemical compound with a unique structure that includes a cyclooctene ring substituted with dimethyl and oxopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclooctene Ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst such as Grubbs’ catalyst.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a strong base.
Addition of the Oxopropyl Group: The oxopropyl group can be added through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxopropyl group, where nucleophiles like amines or thiols replace the oxo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
rel-(2R,8S)-4,8-Dimethyl-2-(2-oxopropyl)-4-cycloocten-1-one: can be compared with other cyclooctene derivatives and compounds with similar functional groups, such as:
Properties
CAS No. |
101366-65-8 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2S,8R)-4,8-dimethyl-2-(2-oxopropyl)cyclooct-4-en-1-one |
InChI |
InChI=1S/C13H20O2/c1-9-5-4-6-10(2)13(15)12(7-9)8-11(3)14/h5,10,12H,4,6-8H2,1-3H3/t10-,12+/m1/s1 |
InChI Key |
ZDWWCESYEIBWNG-PWSUYJOCSA-N |
Isomeric SMILES |
C[C@@H]1CCC=C(C[C@H](C1=O)CC(=O)C)C |
Canonical SMILES |
CC1CCC=C(CC(C1=O)CC(=O)C)C |
Origin of Product |
United States |
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